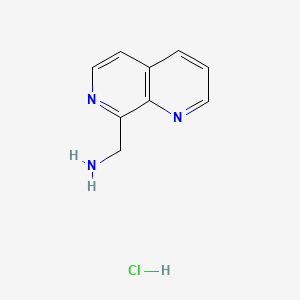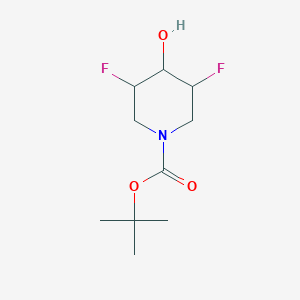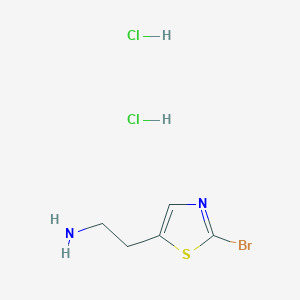
2-(2-Bromothiazol-5-yl)ethanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromothiazol-5-yl)ethanamine dihydrochloride is a chemical compound with the molecular formula C5H8BrCl2N2S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromothiazol-5-yl)ethanamine dihydrochloride typically involves the bromination of thiazole followed by the introduction of an ethanamine group. One common method includes the reaction of 2-bromothiazole with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and amination processes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. The final product is often obtained as a dihydrochloride salt to improve its stability and solubility.
化学反応の分析
Types of Reactions
2-(2-Bromothiazol-5-yl)ethanamine dihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrothiazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are often used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiazoles.
Oxidation Reactions: Products include thiazole sulfoxides and sulfones.
Reduction Reactions: Products include dihydrothiazole derivatives.
科学的研究の応用
2-(2-Bromothiazol-5-yl)ethanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
作用機序
The mechanism of action of 2-(2-Bromothiazol-5-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(Thiazol-5-yl)ethanamine: Lacks the bromine atom, leading to different reactivity and applications.
2-(2-Chlorothiazol-5-yl)ethanamine: Similar structure but with a chlorine atom instead of bromine, resulting in different chemical properties.
2-(2-Fluorothiazol-5-yl)ethanamine: Contains a fluorine atom, which can significantly alter its biological activity.
Uniqueness
2-(2-Bromothiazol-5-yl)ethanamine dihydrochloride is unique due to the presence of the bromine atom, which can enhance its reactivity and potential biological activities. The dihydrochloride form also improves its stability and solubility, making it more suitable for various applications.
特性
分子式 |
C5H9BrCl2N2S |
|---|---|
分子量 |
280.01 g/mol |
IUPAC名 |
2-(2-bromo-1,3-thiazol-5-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C5H7BrN2S.2ClH/c6-5-8-3-4(9-5)1-2-7;;/h3H,1-2,7H2;2*1H |
InChIキー |
UKTDHZRVNXUNNK-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC(=N1)Br)CCN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


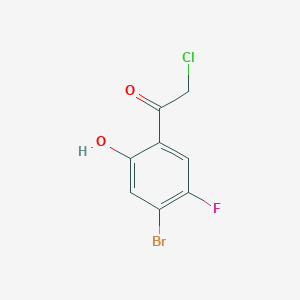

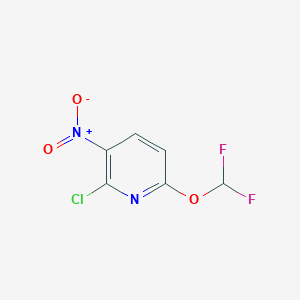
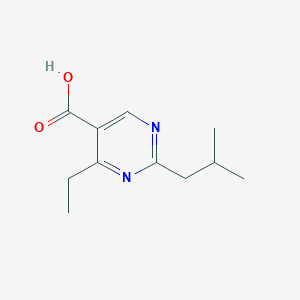
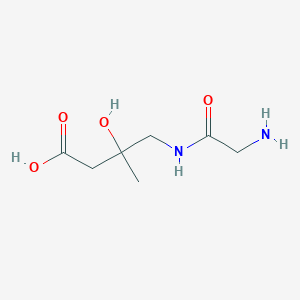
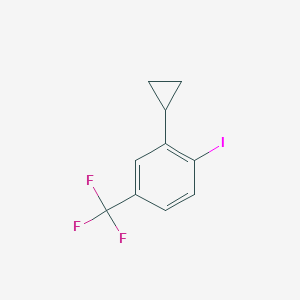
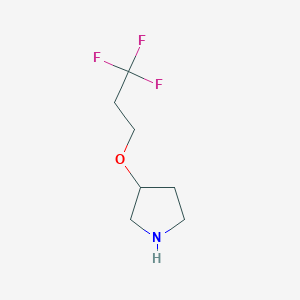

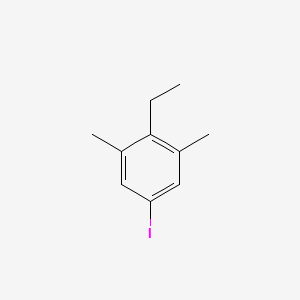
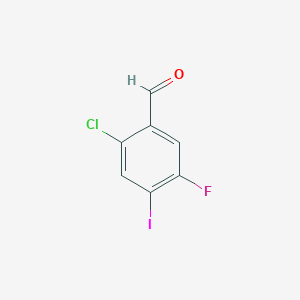
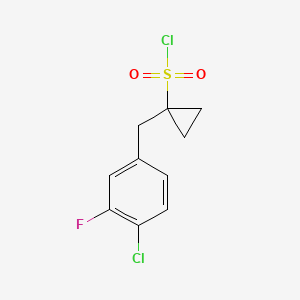
![rac-(4aR,7aS)-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B13518085.png)
